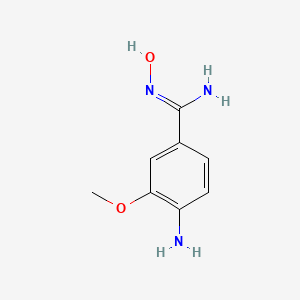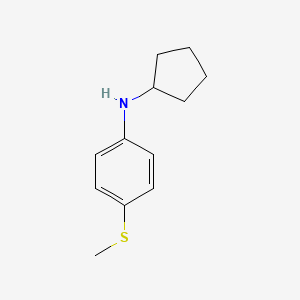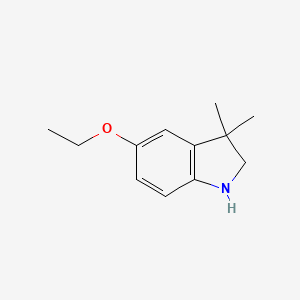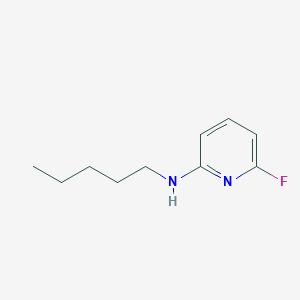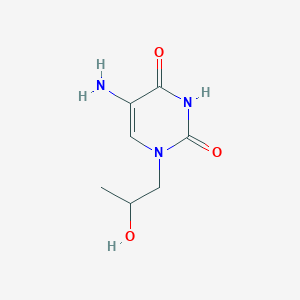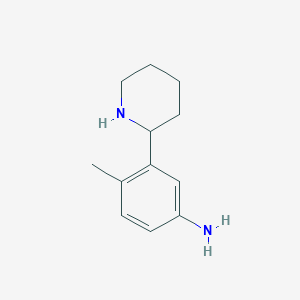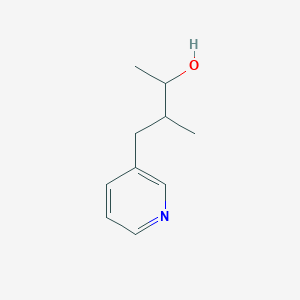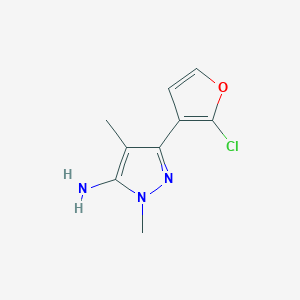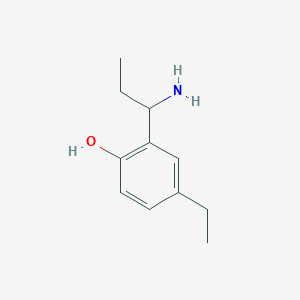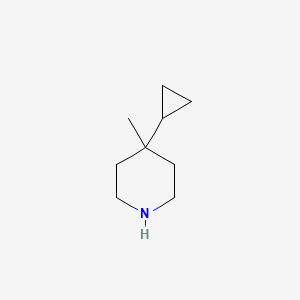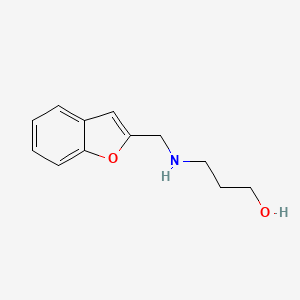
4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C13H19N It is a derivative of tetrahydronaphthalene, characterized by the presence of three methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 4,4,6-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors with continuous flow systems to ensure efficient conversion. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form saturated amines.
Substitution: The methyl groups and the amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fully saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound with similar structural features but lacking the methyl and amine groups.
4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one: A ketone derivative with similar methyl substitution but different functional group.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another methylated derivative with different substitution pattern.
Uniqueness
4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the amine group and the specific methyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C13H19N/c1-9-4-5-10-11(8-9)13(2,3)7-6-12(10)14/h4-5,8,12H,6-7,14H2,1-3H3 |
InChI Key |
KNCQXSHFGFYRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



